molecular formula C12H11NO B11908547 7,8-Dimethylquinoline-2-carbaldehyde

7,8-Dimethylquinoline-2-carbaldehyde

Cat. No.: B11908547
M. Wt: 185.22 g/mol
InChI Key: JPPFBZRLYDQXKY-UHFFFAOYSA-N
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Description

7,8-Dimethylquinoline-2-carbaldehyde is an organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal and industrial chemistry. The compound is characterized by a quinoline ring substituted with two methyl groups at positions 7 and 8, and an aldehyde group at position 2. This structural configuration imparts unique chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethylquinoline-2-carbaldehyde can be achieved through various methods. One common approach involves the reaction of 7,8-dimethylquinoline with a formylating agent such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide). The reaction typically proceeds under reflux conditions, yielding the desired aldehyde product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 7,8-Dimethylquinoline-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

    Oxidation: 7,8-Dimethylquinoline-2-carboxylic acid.

    Reduction: 7,8-Dimethylquinoline-2-methanol.

    Substitution: 7,8-Dimethyl-2-nitroquinoline (for nitration).

Mechanism of Action

The mechanism of action of 7,8-Dimethylquinoline-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, in drug design, the compound’s quinoline core can intercalate with DNA or inhibit specific enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 7,8-Dimethylquinoline-2-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde group, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and drug discovery .

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

7,8-dimethylquinoline-2-carbaldehyde

InChI

InChI=1S/C12H11NO/c1-8-3-4-10-5-6-11(7-14)13-12(10)9(8)2/h3-7H,1-2H3

InChI Key

JPPFBZRLYDQXKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=CC(=N2)C=O)C

Origin of Product

United States

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